molecular formula C13H21ClN2O B1395891 {4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}amine hydrochloride CAS No. 861095-86-5

{4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}amine hydrochloride

Cat. No. B1395891
CAS RN: 861095-86-5
M. Wt: 256.77 g/mol
InChI Key: FZMCLIKNOCYPMY-UHFFFAOYSA-N
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Description

“{4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}amine hydrochloride” is a chemical compound with the CAS Number: 923163-66-0 . It has a molecular weight of 234.34 . The IUPAC name of this compound is 4-[(2,6-dimethyl-4-morpholinyl)methyl]benzylamine . The physical form of this compound is liquid .


Molecular Structure Analysis

The InChI code of this compound is 1S/C14H22N2O/c1-11-8-16(9-12(2)17-11)10-14-5-3-13(7-15)4-6-14/h3-6,11-12H,7-10,15H2,1-2H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 234.34 . It is stored at a temperature of 4°C . The physical form of this compound is liquid . The InChI code provides information about the molecular structure of the compound .

Scientific Research Applications

Chemical Structure and Properties

  • Molecular Structure and Analysis : A study by Medetalibeyoğlu et al. (2019) investigated the molecular structure, vibrational analysis, and thermodynamic properties of a compound closely related to "{4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}amine hydrochloride", providing insights into its chemical behavior and potential applications (Medetalibeyoğlu, Yüksek, & Özdemir, 2019).

Potential Pharmacological Applications

  • Antihypoxic Activity : Ukrainets et al. (2014) synthesized derivatives of morpholine, a structural component of the compound , which showed significant antihypoxic effects, suggesting potential medical applications in conditions related to oxygen deprivation (Ukrainets, Mospanova, & Davidenko, 2014).
  • Antimicrobial Properties : Research by Yeromina et al. (2019) explored the antimicrobial activity of morpholine-containing derivatives, which is relevant given the structural similarity to "this compound" (Yeromina, Upyr, Osolodchenko, Ieromina, Demchenko, & Perekhoda, 2019).

Biochemical Research and Synthesis

  • Drug Metabolism and Synthesis : Xi et al. (2011) conducted research on the synthesis and bioactivities of compounds related to morpholine, which can inform the understanding of drug metabolism and pharmacological potential of related compounds (Xi, Jiang, Zou, Ni, & Chen, 2011).
  • Synthesis of Mannich Bases : A study by Sun (1962) focused on the condensation of morpholine derivatives with various ketones, which is fundamental for understanding the chemical synthesis processes related to "this compound" (Sun, 1962).

Applications in Material Science

  • Photoluminescent Properties : Gan et al. (2003) investigated the luminescent properties of compounds containing piperazine, a structural analogue, which could have implications for the development of materials with specific optical properties (Gan, Chen, Chang, & Tian, 2003).

Chemical Synthesis and Analysis

Safety and Hazards

The compound has a GHS05 pictogram, indicating that it is corrosive . The signal word is "Danger" . Hazard statements include H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

properties

IUPAC Name

4-[(2,6-dimethylmorpholin-4-yl)methyl]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O.ClH/c1-10-7-15(8-11(2)16-10)9-12-3-5-13(14)6-4-12;/h3-6,10-11H,7-9,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMCLIKNOCYPMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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